4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole
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Overview
Description
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a methoxy group linked to a 2,2-dimethyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane moiety can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
Uniqueness
4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole is unique due to the combination of the dioxolane and pyrazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2)13-6-8(14-9)5-12-7-3-10-11-4-7/h3-4,8H,5-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOYUDYTSMFRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CNN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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